

# Stereoisomers of 2,3-Diphenylbutane-2,3-diol (meso and dl)

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## Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

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An In-depth Technical Guide to the Stereoisomers of **2,3-Diphenylbutane-2,3-diol** (meso and dl)

## Introduction

**2,3-Diphenylbutane-2,3-diol**, also commonly known as acetophenone pinacol, is a vicinal diol that serves as a significant model compound in the study of stereochemistry and reaction mechanisms, particularly the pinacol rearrangement.<sup>[1]</sup> It exists as a pair of enantiomers, the (2R,3R) and (2S,3S) forms, which together constitute the racemic or dl-pair, and a diastereomeric meso form (2R,3S). The presence of two chiral centers and the structural rigidity imposed by the bulky phenyl groups make this compound a valuable substrate for investigating diastereoselective transformations.<sup>[1]</sup> This guide provides a comprehensive overview of the synthesis, separation, characterization, and key reactions of the meso and dl stereoisomers of **2,3-diphenylbutane-2,3-diol**, tailored for researchers and professionals in organic synthesis and drug development.

## Synthesis and Separation of Stereoisomers

The synthesis of **2,3-diphenylbutane-2,3-diol** typically yields a mixture of the meso and dl isomers. The primary method involves the photochemical reductive coupling of acetophenone.

## Synthesis via Photochemical Pinacol Coupling

The most common laboratory-scale synthesis involves the irradiation of acetophenone in a hydrogen-donating solvent like isopropanol.[2] This reaction proceeds via a radical mechanism, leading to the formation of a mixture of the dl and meso diols.[3]

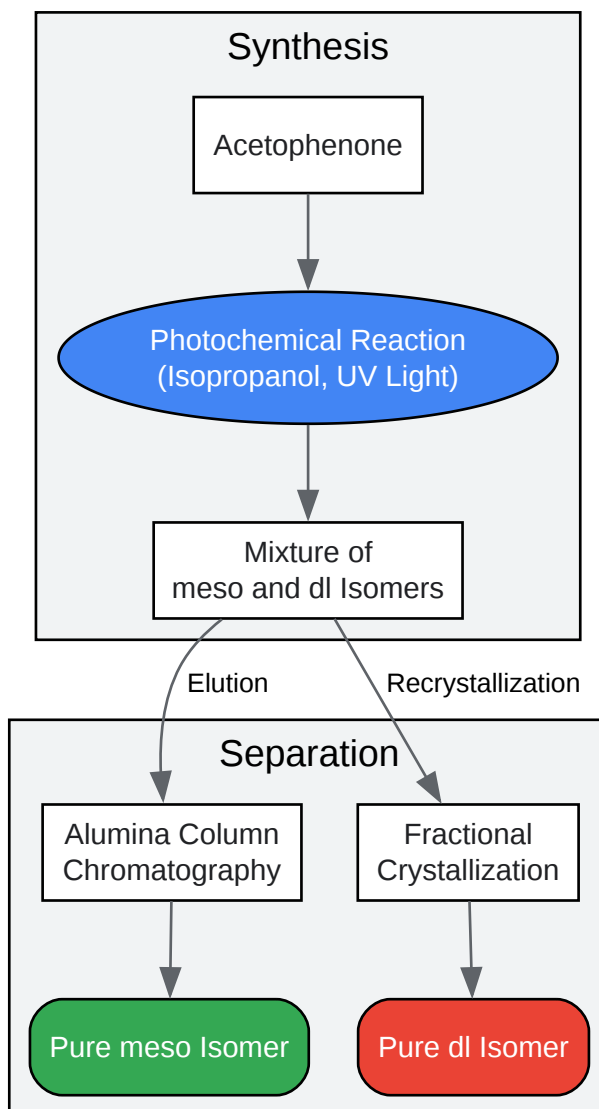
## Synthesis via Catalytic Hydrogenation

An alternative route is the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione (a diketone) using catalysts such as Raney nickel or palladium on carbon.[1] This method is noted for its diastereoselectivity; steric hindrance from the bulky phenyl groups favors the formation of the racemic (dl) diol, which can achieve a diastereomeric excess of 85–90%.[1]

## Separation of Meso and DL Isomers

The diastereomeric mixture obtained from synthesis can be separated based on the differing physical properties of the isomers. A common and effective method involves a combination of column chromatography and recrystallization. For instance, the meso isomer can be isolated by elution from an alumina column with benzene, while the dl isomer can be purified through repeated crystallizations from a petroleum ether-benzene solvent system.[2]

## Synthesis and Separation Workflow



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Caption: Workflow for the synthesis and separation of meso and dl isomers.

## Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the meso and dl isomers leads to measurable differences in their physical and spectroscopic properties. The meso isomer possesses a plane of symmetry, making it achiral, whereas the dl isomers are chiral and exist as a racemic mixture.

## Physical Properties

Quantitative physical data for the isomers are summarized below. Note that some properties are reported for the general compound or mixture of isomers.

Property	Value	Isomer
Melting Point	125 °C	dl-isomer[2]
92-117 °C	Mixture of isomers[2]	
93-96 °C	General[4]	
Boiling Point	393.2 °C at 760 mmHg	General[4]
Density	1.139 g/cm <sup>3</sup>	General[4]
Flash Point	184.8 °C	General[4]
Molecular Weight	242.31 g/mol	N/A[5]

## Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the meso and dl diastereomers due to their different molecular symmetries.[1]

Spectrum	Feature	meso-Isomer	dl-Isomer
<sup>1</sup> H-NMR	Methyl Protons (δ)	Singlet, 1.46 ppm	Separate signals[1]
Hydroxyl Protons (τ)	6.10 T	5.83 T[2]	
IR	Hydroxyl Band	-	Broad band (intramolecular H-bonding)[2]

The simplified <sup>1</sup>H-NMR spectrum of the meso isomer, with a single sharp singlet for the chemically equivalent methyl groups, contrasts with the more complex spectrum expected for the dl pair, which lacks this symmetry.[1] Furthermore, infrared spectroscopy reveals a broad hydroxyl band for the dl-isomer, suggesting enhanced intramolecular hydrogen bonding, which is sterically less favored in the meso form.[2]

# Key Chemical Reactions: The Pinacol

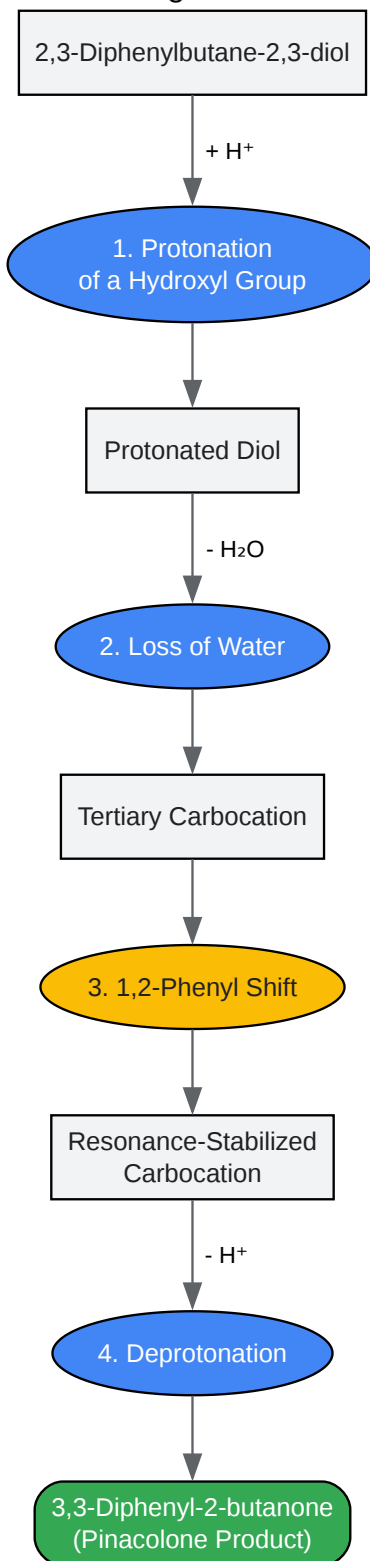
## Rearrangement

The most characteristic reaction of **2,3-diphenylbutane-2,3-diol** is the pinacol rearrangement. This acid-catalyzed reaction converts the 1,2-diol into a ketone, 3,3-diphenyl-2-butanone (pinacolone), through a 1,2-migratory shift.<sup>[1][6]</sup> This rearrangement is a cornerstone of carbocation chemistry.<sup>[7]</sup>

The mechanism proceeds through several key steps:

- **Protonation:** An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (H<sub>2</sub>O).<sup>[8][9]</sup>
- **Loss of Water:** The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.<sup>[8][10]</sup>
- **1,2-Migratory Shift:** A substituent from the adjacent carbon (in this case, a phenyl group is more likely to migrate than a methyl group due to its greater migratory aptitude) shifts to the positively charged carbon. This step is typically the rate-determining step and results in a new, resonance-stabilized carbocation where the charge is delocalized by the adjacent oxygen atom.<sup>[7][8][11]</sup>
- **Deprotonation:** A water molecule removes the proton from the remaining hydroxyl group, forming a carbonyl group and regenerating the acid catalyst to yield the final ketone product.<sup>[9][10]</sup>

## Pinacol Rearrangement Mechanism



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Caption: The four main steps of the acid-catalyzed pinacol rearrangement.

## Experimental Protocols

### Protocol for Photochemical Synthesis and Separation

This protocol is adapted from the procedure described in the Canadian Journal of Chemistry.<sup>[2]</sup>

#### Materials:

- Acetophenone (dried and freshly distilled)
- Isopropanol
- Acetic acid (trace amount)
- 100W Hanovia Ultraviolet Lamp
- Alumina for column chromatography
- Benzene
- Petroleum ether

#### Procedure:

- **Reaction Setup:** In a suitable reaction vessel (e.g., Pyrex or quartz), dissolve acetophenone (1.33 mole) in isopropanol (850 ml). Add a single drop of acetic acid.
- **Irradiation:** Stir the mixture continuously while irradiating with the ultraviolet lamp. Reaction times can vary; irradiation for 5 days in a quartz vessel or 20 days in a Pyrex vessel can yield good results.<sup>[2]</sup>
- **Work-up:** After the irradiation period, remove the isopropanol solvent under reduced pressure. This will yield the crude product as a mixture of meso and dl isomers.
- **Separation of meso Isomer:** Pack a chromatography column with alumina. Dissolve the crude mixture in a minimal amount of benzene and load it onto the column. Elute with benzene to isolate the meso-**2,3-diphenylbutane-2,3-diol**.

- Purification of dl Isomer: Take the remaining fractions (or the crude mixture directly) and perform repeated crystallizations from a petroleum ether-benzene solvent system to obtain the pure dl isomer.

## General Protocol for Pinacol Rearrangement

This is a general procedure for the acid-catalyzed rearrangement of a vicinal diol.<sup>[8]</sup><sup>[12]</sup>

Materials:

- **2,3-Diphenylbutane-2,3-diol** (meso, dl, or mixture)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or another strong protic/Lewis acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- **Reaction Setup:** Dissolve the diol in a suitable solvent like ethyl acetate in a round-bottom flask. Cool the flask in an ice bath.
- **Acid Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the cooled, stirring solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
- **Quenching:** Once the reaction is complete, carefully quench by pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.



- **Drying and Concentration:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude pinacolone product.
- **Purification:** Purify the crude product by silica gel column chromatography or recrystallization as needed.

## Conclusion

The meso and dl stereoisomers of **2,3-diphenylbutane-2,3-diol** are classic examples used to illustrate fundamental principles of stereochemistry. Their distinct synthesis, separation, and characterization provide a practical framework for understanding diastereomeric relationships. Furthermore, the well-documented pinacol rearrangement of this diol offers an excellent model for studying carbocation intermediates and migratory aptitudes, making it a compound of enduring interest in both academic research and advanced organic synthesis.

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